![molecular formula C16H20N4O2S B7682199 N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7682199.png)
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as MPT0G211, is a novel small-molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation. However, it has been suggested that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may also interact with various cellular targets, such as histone deacetylases and tubulin, to exert its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells. In neurons, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. Firstly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a small-molecule compound that can be easily synthesized and purified. Secondly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, there are also some limitations for lab experiments with N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. Firstly, the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation, which may limit its potential applications. Secondly, the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans are still unknown, which may limit its clinical translation.
Future Directions
There are several future directions for N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide research. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide and its cellular targets. Secondly, preclinical studies are needed to evaluate the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in animals and humans. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in other diseases, such as cardiovascular diseases and metabolic diseases, which warrant further investigation.
Synthesis Methods
The synthesis of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves a series of chemical reactions, including the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by the reaction with morpholine and thioamide. The final product is obtained by purification using column chromatography. This method has been optimized to yield high purity and high yield of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide.
Scientific Research Applications
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In inflammation research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells, such as macrophages and neutrophils. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disease research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)16-18-10-14(23-16)15(21)19-12-9-17-4-3-13(12)20-5-7-22-8-6-20/h3-4,9-11H,5-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGIVYAOXQMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NC2=C(C=CN=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
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